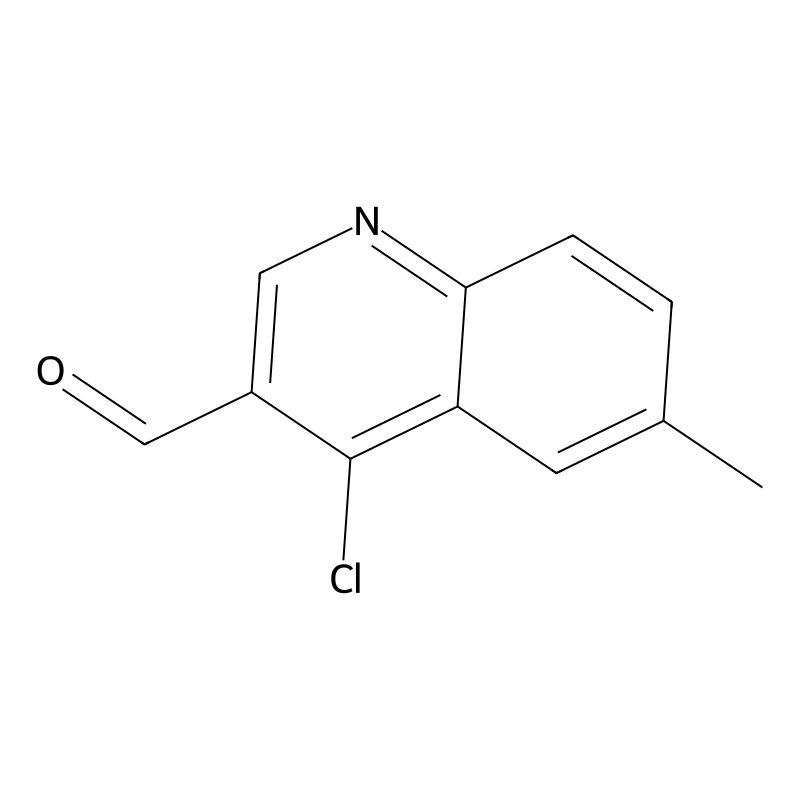

4-Chloro-6-methylquinoline-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-6-methylquinoline-3-carbaldehyde, with the molecular formula and a molecular weight of 205.64 g/mol, is a heterocyclic organic compound belonging to the quinoline family. It features a chloro group at the 4-position, a methyl group at the 6-position, and an aldehyde functional group at the 3-position of the quinoline ring. This compound appears as a yellow crystalline solid and has a melting point ranging from 130 to 133 °C, while being soluble in solvents like chloroform and ethanol but insoluble in water .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: The compound can be reduced to form alcohols or amines.

- Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Several synthesis methods for 4-chloro-6-methylquinoline-3-carbaldehyde have been documented:

- Condensation Reaction: A common method involves the condensation of 6-methylquinoline-3-carbaldehyde with chloroacetic acid followed by chlorination using thionyl chloride.

- Cyclization Reactions: Other methods may include cyclization reactions involving substituted anilines or other aromatic compounds under acidic or basic conditions .

Characterization of the synthesized compound can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

4-Chloro-6-methylquinoline-3-carbaldehyde has several potential applications:

- Research Chemical: It is primarily utilized as a research chemical in laboratories for studying quinoline derivatives.

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.

- Material Science: There is potential for applications in developing new materials or catalysts due to its unique chemical structure .

Several compounds share structural similarities with 4-chloro-6-methylquinoline-3-carbaldehyde. Here are some notable examples:

These compounds highlight the uniqueness of 4-chloro-6-methylquinoline-3-carbaldehyde through its specific combination of functional groups that may influence its reactivity and biological activity distinctly compared to its analogs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant